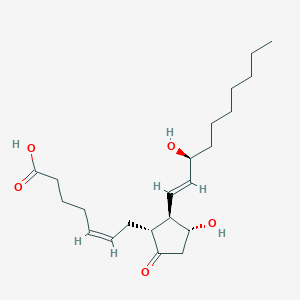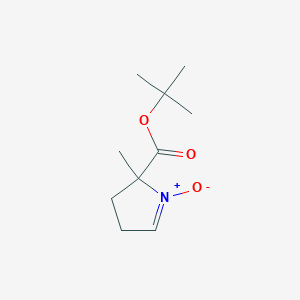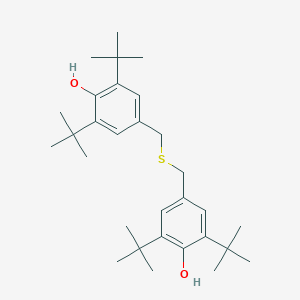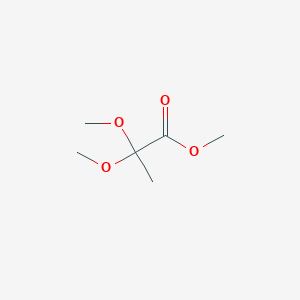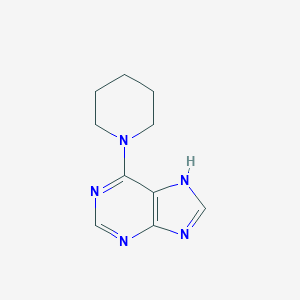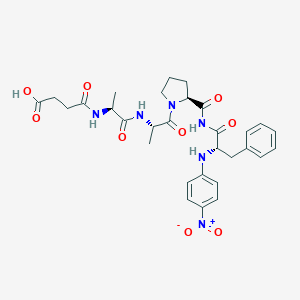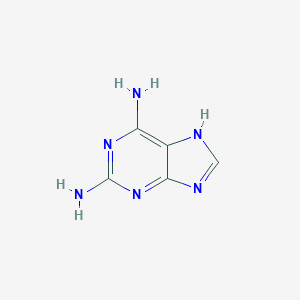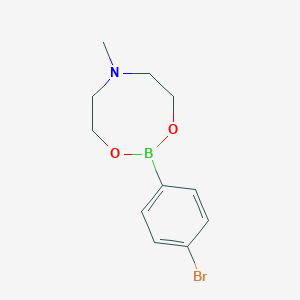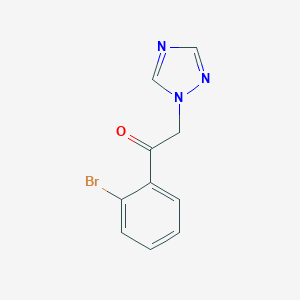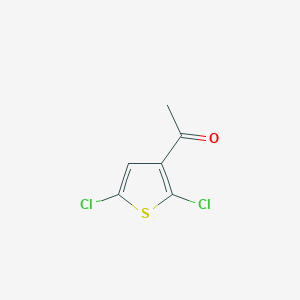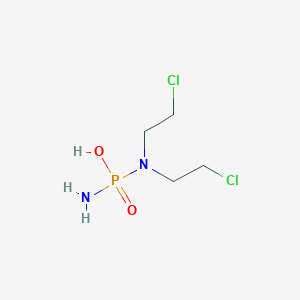
Phosphoramide mustard
Overview
Description
Phosphoramide mustard is a biologically active metabolite of cyclophosphamide, a widely used chemotherapeutic agent. It is known for its potent alkylating properties, which enable it to form cross-links with DNA, thereby inhibiting DNA replication and leading to cell death. This compound plays a crucial role in the anticancer activity of cyclophosphamide by inducing DNA damage in rapidly dividing cells .
Preparation Methods
Phosphoramide mustard can be synthesized through various methods. One common synthetic route involves the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
In industrial production, this compound is often produced as a stable salt form, such as this compound cyclohexanamine, to enhance its stability and ease of handling .
Chemical Reactions Analysis
Phosphoramide mustard undergoes several types of chemical reactions, including:
Alkylation: It introduces alkyl groups into biologically active molecules, preventing their proper functioning.
Reaction with Thiols: this compound reacts with thiol-containing compounds like N-acetylcysteine and mesna.
Common reagents used in these reactions include thiol-containing compounds and various solvents. The major products formed from these reactions are DNA adducts and cross-linked DNA .
Scientific Research Applications
Phosphoramide mustard has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study alkylation reactions and DNA damage mechanisms.
Biology: Researchers use it to investigate the cellular responses to DNA damage and the mechanisms of DNA repair.
Medicine: this compound is extensively studied for its anticancer properties and its role in chemotherapy.
Mechanism of Action
The primary mechanism of action of phosphoramide mustard involves the formation of DNA cross-links. This compound forms interstrand and intrastrand cross-links at guanine N-7 positions in DNA, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death . The molecular targets of this compound include DNA and various DNA repair proteins involved in the DNA damage response .
Comparison with Similar Compounds
Phosphoramide mustard belongs to the class of alkylating agents known as nitrogen mustards. Similar compounds include:
Cyclophosphamide: The parent compound of this compound, used in chemotherapy.
Ifosfamide: Another oxazaphosphorine mustard with similar anticancer properties.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific formation as a metabolite of cyclophosphamide and its potent DNA cross-linking ability, which makes it highly effective in cancer treatment .
Properties
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSIKBGKVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144036 | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10159-53-2 | |
| Record name | Phosphoramide mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramide mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


